Orthogonal Synthetic Utility: Triple Reactive Handles vs. Mono-/Di-Substituted Aminopyridine Comparators
2-Chloro-5-ethynylpyridin-4-amine provides three chemically orthogonal reactive centers: a terminal alkyne (C5), an aryl chloride (C2), and a primary amine (C4). In contrast, the comparator 4-amino-2-ethynylpyridine (CAS 667932-24-3) lacks the chloro handle, limiting sequential functionalization to only two sites [1]. Similarly, 2-chloro-5-ethynylpyridine (CAS 263012-63-1) lacks the 4-amino group, eliminating amine-directed functionalization entirely . The presence of all three handles in the target compound enables three distinct, orthogonal derivatization pathways without mutual interference—a feature essential for constructing complex molecular architectures and chemical libraries where molecular complexity generation is the primary procurement criterion.
| Evidence Dimension | Number of orthogonal reactive handles |
|---|---|
| Target Compound Data | 3 (C2-Cl, C5-alkyne, C4-NH2) |
| Comparator Or Baseline | 4-Amino-2-ethynylpyridine: 2 handles (C2-alkyne, C4-NH2); 2-Chloro-5-ethynylpyridine: 2 handles (C2-Cl, C5-alkyne) |
| Quantified Difference | +1 reactive handle vs. each comparator |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry entries |
Why This Matters
A user requiring three sequential orthogonal derivatization steps cannot achieve the same synthetic outcome with mono- or di-functional analogs, making this compound uniquely suitable for multi-step library synthesis.
- [1] BOC Sciences. 4-Amino-2-ethynylpyridine Product Datasheet. CAS 667932-24-3. Building Block Product Page. View Source
